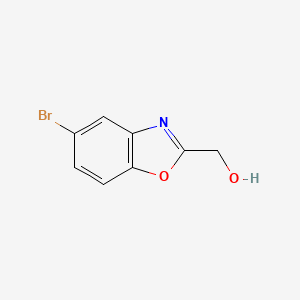
4-Fluoro-3,7-dimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3,7-dimethylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The addition of fluorine and methyl groups to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,7-dimethylindole typically involves the introduction of fluorine and methyl groups to the indole core. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent followed by cyclization. For instance, starting from 4-fluoro-3-nitrotoluene, the compound can be synthesized through a series of steps including nitration, diazotization, and bromination .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. The use of biocatalysts and microbial fermentation has also been explored for the production of indole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3,7-dimethylindole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Halogenation: Using reagents like Selectfluor for fluorination.
Alkylation and Acylation: Using alkyl halides and acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Fluoro-3,7-dimethylindole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3,7-dimethylindole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The fluorine and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 4-Fluoroindole
- 3,7-Dimethylindole
- 5-Fluoro-3,7-dimethylindole
Comparison: 4-Fluoro-3,7-dimethylindole is unique due to the combined presence of fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the methyl groups can influence its electronic properties and reactivity .
Propiedades
Fórmula molecular |
C10H10FN |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
4-fluoro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |
Clave InChI |
WVWDBTDZDCKOEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


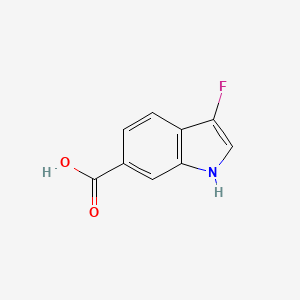
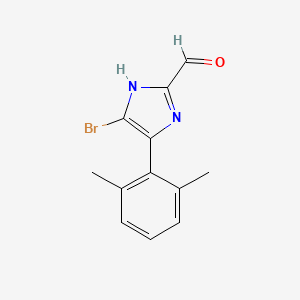

![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
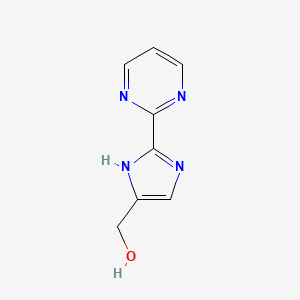
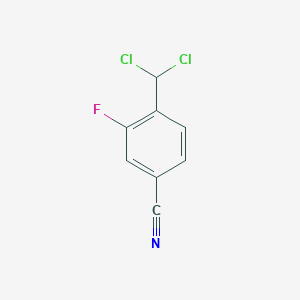
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
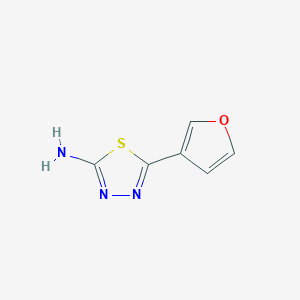
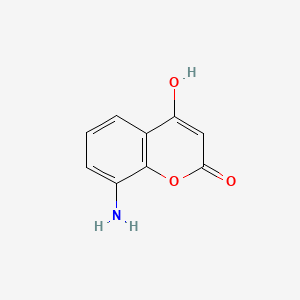
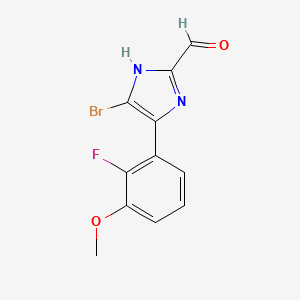
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)
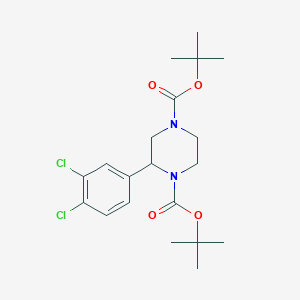
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
